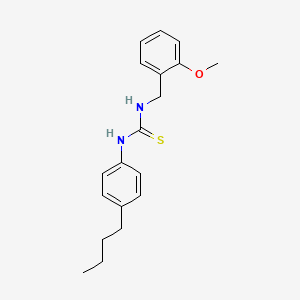![molecular formula C16H16BrClN2O2S B4079851 N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide](/img/structure/B4079851.png)
N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide
Overview
Description
N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide is a synthetic organic compound that belongs to the class of sulfonyl compounds This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, a chloro group, and an isopropyl group attached to a benzenecarboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate amine under controlled conditions to form the sulfonyl chloride intermediate.
Coupling with 4-chlorobenzenecarboximidamide: The sulfonyl chloride intermediate is then reacted with 4-chlorobenzenecarboximidamide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide has several scientific research applications:
Medicinal chemistry: The compound is investigated for its potential as an antimicrobial agent, particularly against Gram-positive pathogens.
Materials science: It is explored for its potential use in the development of novel materials with specific properties.
Biological studies: The compound is studied for its effects on various biological systems, including its antioxidant activity and toxicity.
Mechanism of Action
The mechanism of action of N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound’s lipophilic character, expressed by its clogP value, suggests that it can easily penetrate cell membranes and exert its effects on intracellular targets . The exact molecular pathways involved may include inhibition of key enzymes or disruption of cellular processes.
Comparison with Similar Compounds
N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide can be compared with other similar compounds, such as:
N’-[(4-chlorophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide: This compound has a chlorine atom instead of a bromine atom, which may affect its lipophilicity and biological activity.
N’-[(4-bromophenyl)sulfonyl]-4-isopropylbenzenecarboximidamide: This compound lacks the chloro group, which can influence its reactivity and applications.
The uniqueness of N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromophenyl)sulfonyl-4-chloro-N'-propan-2-ylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2S/c1-11(2)19-16(12-3-7-14(18)8-4-12)20-23(21,22)15-9-5-13(17)6-10-15/h3-11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVLKOAKQZGWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Ethylpiperazin-1-yl)sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4079768.png)
![ethyl 6-bromo-1-methyl-1-(4-methylbenzoyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4079789.png)
![N-[1-(1-adamantyl)ethyl]-N'-benzylthiourea](/img/structure/B4079796.png)
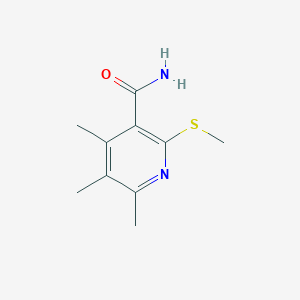
![2,4-dichloro-N-[3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)phenyl]benzamide](/img/structure/B4079812.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4079815.png)
![3-(1H-imidazol-1-yl)-1-phenyl-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine](/img/structure/B4079823.png)
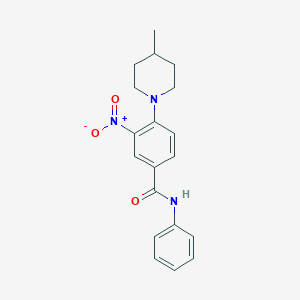
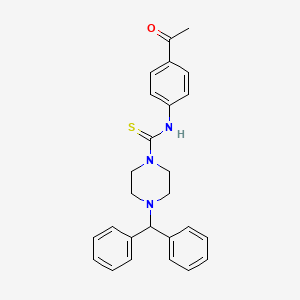
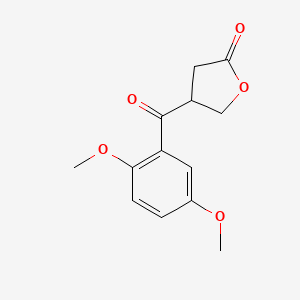
![8-(2-IODOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B4079854.png)
![7-Tert-butyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B4079864.png)

